molecular formula C18H27N5O B2609411 N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide CAS No. 1333795-71-3

N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide

Cat. No.: B2609411
CAS No.: 1333795-71-3
M. Wt: 329.448
InChI Key: FGBBUJDURYJBQM-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a pyrazolylmethyl-pyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide typically involves multiple steps. The process begins with the preparation of the cyclopropylethylamine intermediate, followed by the introduction of the cyano group. The final step involves the coupling of the pyrazolylmethyl-pyrrolidinyl moiety to the acetamide backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyrazolylmethyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide can be compared with other cyano-substituted cyclopropyl compounds and pyrazolylmethyl derivatives.

Uniqueness

The unique combination of structural features in this compound, such as the cyano group and the cyclopropyl ring, distinguishes it from other similar compounds

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c1-13-9-14(2)23(21-13)10-16-5-4-8-22(16)11-17(24)20-18(3,12-19)15-6-7-15/h9,15-16H,4-8,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBBUJDURYJBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCCN2CC(=O)NC(C)(C#N)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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